4-chloro-N-(4-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
Description
This compound features a benzamide core linked to a thiazol-2-yl group substituted with a 3-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl chain.
Properties
IUPAC Name |
4-chloro-N-[4-[3-[2-(cyclohexen-1-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S/c22-17-8-6-16(7-9-17)20(27)25-21-24-18(14-28-21)10-11-19(26)23-13-12-15-4-2-1-3-5-15/h4,6-9,14H,1-3,5,10-13H2,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNWFSNBWYRHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyclohexene Moiety: The cyclohexene group can be introduced through a Heck reaction, where a cyclohexene derivative is coupled with an appropriate halide.
Amide Bond Formation: The final step involves the formation of the amide bond between the thiazole derivative and 4-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control would be crucial to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The chlorine atom on the benzamide ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for ketone formation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Epoxides or ketones depending on the specific oxidizing agent used.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting interactions with enzymes or receptors due to its structural features. It can be used in studies to understand enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, 4-chloro-N-(4-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide could be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity profile make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide would depend on its specific biological target. Generally, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The thiazole ring and the cyclohexene moiety could play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Key Observations :
- The target compound’s cyclohexenyl group enhances lipophilicity compared to simpler methyl or nitro substituents in .
- Compounds with tertiary amines (e.g., diethylaminoethyl in ) may exhibit improved solubility, whereas the target’s cyclohexenyl group could reduce aqueous solubility .
- Piperazinyl and thioether groups in analogs suggest varied electronic profiles compared to the target’s amino-propionamide chain .
2.3 Physicochemical and Inferred Bioactive Properties
- Hydrogen Bonding: The target’s amide and ketone groups enable hydrogen bonding, akin to ’s triazole-thione compound, which forms stable crystals via N–H···O/S interactions .
- Electronic Effects: The nitro group in ’s compound is strongly electron-withdrawing, whereas the target’s cyclohexenyl group is electron-rich, altering binding affinity in enzyme inhibition (e.g., Trypanothione Reductase inhibition in analogs) .
- Molecular Weight : The target’s higher molecular weight (~450 vs. 297.72 in ) may reduce bioavailability, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
